molecular formula C20H15N3O5S B2865491 methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-68-8

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2865491
CAS No.: 865197-68-8
M. Wt: 409.42
InChI Key: HKWVBPONKBBMCV-MRCUWXFGSA-N
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Description

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines elements of isoindole, benzothiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to form methyl 2-(1,3-dioxoisoindol-2-yl)acetate . This intermediate is then reacted with 2-aminobenzothiazole in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate stands out due to its unique combination of isoindole and benzothiazole moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-17(25)11-22-14-8-4-5-9-15(14)29-20(22)21-16(24)10-23-18(26)12-6-2-3-7-13(12)19(23)27/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWVBPONKBBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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